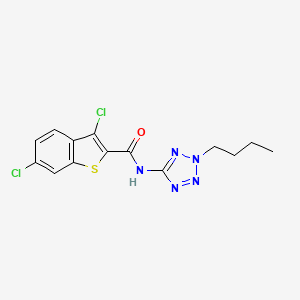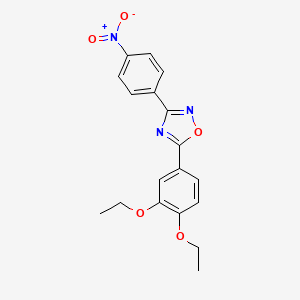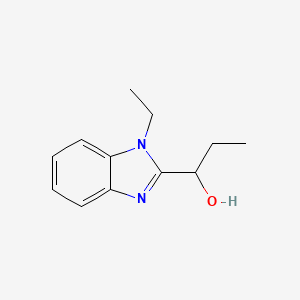![molecular formula C14H13N5O2 B4768021 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide
説明
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a tetrazole-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the Nrf2-Keap1 pathway, and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been reported to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and reduce oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the advantages of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide is its ease of synthesis using various methods. This compound is also stable under ambient conditions and can be stored for an extended period. However, one of the limitations of this compound is its low solubility in water, which can limit its use in biological assays. This compound is also relatively expensive, which can be a limiting factor for its use in large-scale experiments.
将来の方向性
The potential applications of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide in various fields have sparked interest in further research. Some of the future directions for research on this compound include the development of new synthesis methods to improve the yield and purity of this compound, the investigation of its mechanism of action to better understand its biological effects, and the exploration of its potential applications in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a building block for the synthesis of various materials and as a ligand in catalytic reactions. While this compound has some limitations, its potential applications in various fields have sparked interest in further research.
科学的研究の応用
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a building block for the synthesis of various materials, including metal-organic frameworks, polymers, and nanoparticles. Additionally, this compound has been used as a ligand in catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions.
特性
IUPAC Name |
2,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-6-13(10(2)21-9)14(20)16-11-4-3-5-12(7-11)19-8-15-17-18-19/h3-8H,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHHWVENGXBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4767942.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4767950.png)


![allyl 2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylate](/img/structure/B4767962.png)


![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4767984.png)
![methyl 5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4767997.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4768012.png)
![ethyl 2-({[5-chloro-2-(ethylthio)-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4768022.png)
![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4768033.png)